molecular formula C12H12ClN3 B1629852 6-chloro-N-(2-phenylethyl)pyridazin-3-amine CAS No. 919522-46-6

6-chloro-N-(2-phenylethyl)pyridazin-3-amine

Cat. No.: B1629852
CAS No.: 919522-46-6
M. Wt: 233.69 g/mol
InChI Key: KXXMWXCJRYLWMZ-UHFFFAOYSA-N
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Description

“6-chloro-N-(2-phenylethyl)pyridazin-3-amine” is a chemical compound with the CAS Number 919522-46-6 . It has a molecular weight of 233.7 and its IUPAC name is N-(6-chloro-3-pyridazinyl)-N-(2-phenylethyl)amine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H12ClN3/c13-11-6-7-12(16-15-11)14-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,16) . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Herbicide Development

Pyridazinone derivatives, such as 6-chloro-N-(2-phenylethyl)pyridazin-3-amine, have been explored for their potential as herbicides. Research into the modes of action of these compounds has shown that they can inhibit photosynthesis and the Hill reaction in plants, which accounts for their phytotoxicity. For instance, certain pyridazinone chemicals were found to be weaker inhibitors than atrazine, a widely used herbicide, but still effectively contributed to the development of new herbicidal compounds with unique properties like resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).

Antimicrobial Activity

Several studies have synthesized and evaluated pyridazinone derivatives for their antimicrobial properties. Although some compounds showed almost negligible activity, the exploration into these derivatives highlights the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance. This area of research underscores the potential of pyridazinone derivatives in contributing to the development of novel antimicrobial strategies (Alonazy et al., 2009).

Corrosion Inhibition

Pyridazine derivatives, including those related to this compound, have been examined for their efficacy as corrosion inhibitors, particularly for the protection of metals in acidic environments. The studies suggest that these compounds can effectively reduce the rate of electrochemical dissolution of metals, such as mild steel in hydrochloric acid, through adsorption and the formation of protective layers on the metal surface. This research offers insights into the development of safer, more efficient corrosion inhibitors for industrial applications (Mashuga et al., 2017).

Drug Discovery and Synthesis

The versatility of pyridazinone derivatives in drug discovery and synthesis is notable, with studies exploring their use in creating compounds with potential biological activity. For example, research into the synthesis of novel indolylpyridazinone derivatives has been conducted with the aim of discovering new therapeutic agents. This work involves complex chemical reactions to produce compounds that could be evaluated for various biological activities, including antibacterial properties (Abubshait, 2007).

Material Science

In the realm of materials science, pyridazinone derivatives have been studied for their solubility characteristics in different solvents, which is crucial for their application in various industrial processes. Understanding the solubility behavior of these compounds can aid in optimizing their use in the formulation of products ranging from pharmaceuticals to agricultural chemicals (Cao et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

6-chloro-N-(2-phenylethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c13-11-6-7-12(16-15-11)14-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXMWXCJRYLWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648600
Record name 6-Chloro-N-(2-phenylethyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919522-46-6
Record name 6-Chloro-N-(2-phenylethyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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